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Compound of Interest

Compound Name: 2-Bromo-1-phenylethanol

Cat. No.: B1266663 Get Quote

This technical guide provides an in-depth overview of (R)-2-Bromo-1-phenylethanol, a chiral

alcohol that serves as a critical intermediate in the synthesis of pharmaceutically active

compounds. The document details its physicochemical properties, outlines validated

experimental protocols for its enantioselective synthesis, and discusses its applications in drug

development, catering to researchers, scientists, and professionals in the field.

Core Properties of (R)-2-Bromo-1-phenylethanol
(R)-2-Bromo-1-phenylethanol is a chiral compound whose stereochemistry is essential for the

biological activity of many target molecules.[1] Its physical and chemical properties are

summarized below.
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Property Value

CAS Number 73908-23-3[2][3][4]

Molecular Formula C₈H₉BrO[2][3]

Molecular Weight 201.06 g/mol [2][3][4]

Melting Point 54-56 °C[5]

Boiling Point 243.5 °C (Predicted)[5]

Density 1.470 g/cm³ (Predicted)[5]

Appearance Colorless to pale yellow liquid or solid[4]

Enantioselective Synthesis of (R)-2-Bromo-1-
phenylethanol
The production of enantiomerically pure (R)-2-Bromo-1-phenylethanol is paramount for its

use in pharmaceutical synthesis. The most prevalent strategies involve the asymmetric

reduction of the prochiral ketone, 2-bromoacetophenone, through either chemocatalysis or

biocatalysis.[1]

Comparison of Key Synthetic Methods
The selection of a synthetic route often depends on factors such as yield, enantioselectivity,

cost, and scalability. Below is a comparison of two primary methods.
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Parameter
Catalytic Asymmetric
Reduction

Biocatalytic Asymmetric
Reduction

Starting Material 2-Bromoacetophenone 2-Bromoacetophenone

Catalyst
(R)-Methyl-CBS-

oxazaborolidine

Ketoreductase (KRED) or

Alcohol Dehydrogenase (ADH)

[1][6]

Reducing Agent
Borane dimethyl sulfide

complex (BH₃·DMS)

NADPH/NADH (with cofactor

regeneration system)[2]

Typical Yield High High

Enantiomeric Excess (ee) >95% >99%

Experimental Protocols
Detailed methodologies for the chemical and biological synthesis of (R)-2-Bromo-1-
phenylethanol are provided below. These protocols are representative and may require

optimization based on specific laboratory conditions and reagent batches.

Protocol 1: Asymmetric Reduction using a CBS Catalyst
This method employs the Corey-Bakshi-Shibata (CBS) catalyst for the highly enantioselective

reduction of 2-bromoacetophenone.[1]

Materials:

2-Bromoacetophenone

(R)-Methyl-CBS-oxazaborolidine (1 M in toluene)

Borane dimethyl sulfide complex (BH₃·DMS)

Anhydrous Tetrahydrofuran (THF)

Methanol

Saturated aqueous ammonium chloride (NH₄Cl)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/pdf/Application_Note_Large_Scale_Synthesis_of_R_2_Bromo_1_phenylethanol.pdf
https://www.benchchem.com/pdf/A_Comparative_Guide_to_the_Synthesis_of_R_2_Bromo_1_phenylethanol_A_Cost_Benefit_Analysis.pdf
https://www.benchchem.com/pdf/A_Comprehensive_Technical_Guide_to_R_2_Bromo_1_phenylethanol.pdf
https://www.benchchem.com/product/b1266663?utm_src=pdf-body
https://www.benchchem.com/product/b1266663?utm_src=pdf-body
https://www.benchchem.com/pdf/Application_Note_Large_Scale_Synthesis_of_R_2_Bromo_1_phenylethanol.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1266663?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Saturated aqueous sodium bicarbonate (NaHCO₃)

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Dichloromethane (DCM) or Ethyl acetate

Procedure:

Reaction Setup: Equip a multi-neck, round-bottom flask with a magnetic stirrer, a dropping

funnel, a thermometer, and a nitrogen inlet. Charge the flask with anhydrous THF and cool it

to 0-5 °C using an ice bath.[1]

Catalyst and Borane Addition: Add (R)-Methyl-CBS-oxazaborolidine (0.1 equivalents) to the

cooled THF. Subsequently, add borane dimethyl sulfide complex (1.0-1.2 equivalents)

dropwise, ensuring the temperature remains below 5 °C. Stir the mixture for 15 minutes.[1]

Substrate Addition: Prepare a solution of 2-bromoacetophenone (1.0 equivalent) in

anhydrous THF and add it dropwise to the reaction mixture over 1-2 hours, maintaining the

internal temperature below 5 °C.[1]

Quenching: After the reaction is complete, carefully quench it by the slow, dropwise addition

of methanol at 0-5 °C to decompose excess borane. Allow the mixture to warm to room

temperature and stir for 30 minutes.[1]

Work-up: Add saturated aqueous NH₄Cl and stir for another 30 minutes. Separate the

organic layer and extract the aqueous layer three times with dichloromethane or ethyl

acetate.[1]

Purification: Combine the organic layers and wash with saturated aqueous NaHCO₃ followed

by brine. Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under

reduced pressure. The crude product can be purified by column chromatography on silica gel

to yield (R)-2-Bromo-1-phenylethanol.[1]
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CBS-Catalyzed Asymmetric Reduction Workflow

Protocol 2: Biocatalytic Asymmetric Reduction
This protocol utilizes a whole-cell system expressing a ketoreductase (KRED) or alcohol

dehydrogenase (ADH) for the enantioselective reduction of 2-bromoacetophenone. This

approach is considered a green chemistry alternative.[6]

Materials:

2-Bromoacetophenone
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E. coli cells expressing a suitable ketoreductase

Glucose (as co-substrate for cofactor regeneration)

Yeast extract and Peptone (for culture medium)

Phosphate buffer (e.g., pH 7.0)

Isopropanol or DMSO (as a co-solvent)

Ethyl acetate

Procedure:

Cell Culture and Harvest: Cultivate the E. coli strain expressing the desired ketoreductase in

a suitable growth medium. Harvest the cells via centrifugation.[6]

Biotransformation Setup: Resuspend the harvested cells in a phosphate buffer containing

glucose. Transfer this cell suspension to a bioreactor or a large flask.[1]

Substrate Addition: Dissolve 2-bromoacetophenone in a minimal amount of a water-miscible

co-solvent like isopropanol or DMSO and add it to the cell suspension.[1][6]

Reaction Conditions: Incubate the reaction mixture at a controlled temperature (e.g., 25-30

°C) with gentle agitation for 12-24 hours. Monitor the reaction progress and enantiomeric

excess by chiral HPLC.[1][6]

Extraction: Upon completion, extract the mixture with ethyl acetate. Combine the organic

layers.[6]

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure to obtain the crude (R)-2-Bromo-1-phenylethanol.
Further purification can be performed if necessary.[6]
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Biocatalytic Reduction Workflow

Applications in Drug Development
(R)-2-Bromo-1-phenylethanol is a valuable chiral precursor, particularly in the synthesis of

β2-adrenoceptor agonists used in the treatment of asthma and other respiratory conditions.

The specific (R)-configuration at the hydroxyl-bearing carbon is often crucial for potent and

selective interaction with the target receptor. The bromo group acts as a versatile chemical

handle for introducing an amine group, which is a key structural feature of the

phenylethanolamine scaffold found in many β2-agonists.[2]

The therapeutic effect of these agonists is mediated through the β2-adrenergic receptor, a G-

protein coupled receptor (GPCR). Activation of this receptor initiates a signaling cascade that

leads to smooth muscle relaxation in the airways.
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β2-Adrenergic Receptor Signaling Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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